Nioxime chemical structure and properties
Nioxime chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and applications of Nioxime (1,2-Cyclohexanedione dioxime). The information is curated for professionals in research, scientific, and drug development fields, presenting quantitative data in accessible formats and detailing experimental methodologies.
Chemical Structure and Identifiers
Nioxime, systematically known as (NZ)-N-[(2E)-2-hydroxyiminocyclohexylidene]hydroxylamine, is a vic-dioxime with a cyclohexane (B81311) ring.[1][2] Its chemical structure is characterized by two hydroxylamino groups on adjacent carbon atoms.[3] This configuration is pivotal to its function as a potent chelating agent.
Molecular Identifiers
| Identifier | Value |
| CAS Number | 492-99-9[1] |
| Molecular Formula | C₆H₁₀N₂O₂[1] |
| Molecular Weight | 142.16 g/mol [1] |
| IUPAC Name | (NZ)-N-[(2E)-2-hydroxyiminocyclohexylidene]hydroxylamine[1][2] |
| Synonyms | 1,2-Cyclohexanedione (B122817) dioxime, 1,2-Bis(hydroxyimino)cyclohexane[1][4] |
| InChI | InChI=1S/C6H10N2O2/c9-7-5-3-1-2-4-6(5)8-10/h9-10H,1-4H2/b7-5-,8-6+[2] |
| InChIKey | CUNNCKOPAWXYDX-CGXWXWIYSA-N[1][2] |
| Canonical SMILES | C1CCC(=NO)C(=NO)C1[1] |
Physicochemical Properties
Nioxime is typically a white to beige or brown crystalline powder.[5] A key advantage of Nioxime over similar chelating agents like dimethylglyoxime (B607122) is its higher solubility in water.[3]
Table of Physical and Chemical Properties
| Property | Value |
| Melting Point | 188-190 °C (decomposes)[4] |
| Boiling Point | 339.0 ± 25.0 °C at 760 mmHg[5] |
| Density | 1.4 ± 0.1 g/cm³[5] |
| Water Solubility | Soluble[5] |
| Solubility in other solvents | Readily soluble in alcohol, diethyl ether, and acetone.[3] |
| Appearance | Beige to brown crystalline powder or needles.[5] |
| pKa | Data not readily available in the searched sources. |
| LogP | 1.22080[6] |
Synthesis of Nioxime
Nioxime is synthesized via a two-step process starting from cyclohexanone (B45756). The first step is the oxidation of cyclohexanone to 1,2-cyclohexanedione, which is then followed by oximation to yield Nioxime.[7]
Synthesis Pathway
The overall synthesis pathway can be visualized as follows:
Caption: Synthesis of Nioxime from Cyclohexanone.
Detailed Experimental Protocol
The following is a detailed protocol for the synthesis of Nioxime, adapted from established procedures.[1][7]
Part A: Preparation of 1,2-Cyclohexanedione
-
Reaction Setup: In a suitable reaction vessel, combine cyclohexanone, selenious acid (or selenium dioxide), dioxane, and water.[7]
-
Oxidation: Add the selenious acid solution dropwise with stirring over a period of 3 hours, while maintaining the temperature with a water bath. The reaction is exothermic and should be controlled to avoid a vigorous reaction.[7][8] The mixture will turn yellow, and red amorphous selenium will precipitate.[7]
-
Reaction Completion: Continue stirring for an additional 5 hours at the temperature of the water bath, followed by 6 more hours at room temperature.[7]
-
Isolation: Filter the precipitated selenium. The filtrate contains the 1,2-cyclohexanedione and is used in the next step.[7]
Part B: Preparation of 1,2-Cyclohexanedione Dioxime (Nioxime)
-
Hydroxylamine Solution Preparation: In a 1-liter Erlenmeyer flask, add 200 mL of water and 100 g of cracked ice. To this, add 86.9 g (1.25 moles) of hydroxylammonium chloride.[3]
-
Base Solution Preparation: Prepare an ice-cold basic solution by dissolving 82.4 g (1.25 moles) of 85% potassium hydroxide (B78521) in 50 mL of water, then add 150 g of cracked ice.[3]
-
Reaction: Add the cold potassium hydroxide solution to the hydroxylammonium chloride solution and shake thoroughly.[3]
-
Precipitation: Transfer the filtrate from Part A to a 1-liter Erlenmeyer flask and place it in an ice bath. Slowly add 56 g (0.5 mole) of the melted 1,2-cyclohexanedione to the stirred solution. Precipitation of the dioxime should occur almost immediately.[1]
-
Isolation and Purification: Continue stirring the mixture for 30 minutes after the addition is complete.[3] Collect the precipitate by filtration and wash thoroughly with water to remove inorganic salts. The product can be recrystallized from water to yield pure, snow-white crystals of Nioxime.[1]
Key Applications
Nioxime's primary application lies in analytical chemistry as a highly effective chelating agent for the gravimetric and spectrophotometric determination of various transition metal ions, most notably nickel (II) and palladium (II).[3][7] Its ability to form stable, colored complexes makes it a valuable reagent.[7]
Logical Workflow for Metal Ion Detection
The general workflow for using Nioxime in the detection of metal ions is outlined below:
Caption: General workflow for metal ion detection using Nioxime.
Beyond its analytical uses, Nioxime also serves as a versatile intermediate in organic synthesis for creating various nitrogen-containing heterocyclic compounds.[1][9] It is also explored for its potential as an active pharmaceutical ingredient (API) due to its antibacterial properties.[10]
Safety and Handling
Nioxime should be handled with standard laboratory safety precautions. It is recommended to store it in a cool, dark place, with some suppliers suggesting refrigeration at 2-8°C.[10] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Nioxime | C6H10N2O2 | CID 135535873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-Bis(hydroxyimino)cyclohexane|Nioxime|CAS 492-99-9 [benchchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. echemi.com [echemi.com]
- 6. Page loading... [wap.guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 1,2-Cyclohexanedione dioxime [webbook.nist.gov]
- 10. chemimpex.com [chemimpex.com]
